molecular formula C22H22N2O2 B5814566 [4-(4-Methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone

[4-(4-Methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone

Cat. No.: B5814566
M. Wt: 346.4 g/mol
InChI Key: UZMCVMRFDCILSO-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone: is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-26-19-11-9-18(10-12-19)23-13-15-24(16-14-23)22(25)21-8-4-6-17-5-2-3-7-20(17)21/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMCVMRFDCILSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone typically involves the reaction of 4-(4-methoxyphenyl)piperazine with naphthalen-1-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules with potential therapeutic benefits.

Biology: In biological research, [4-(4-Methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone is studied for its interactions with various biological targets, including enzymes and receptors. It has shown potential as an inhibitor of acetylcholinesterase, which is significant in the treatment of Alzheimer’s disease .

Medicine: The compound is being investigated for its potential use in the treatment of neurological disorders, including Alzheimer’s disease and schizophrenia. Its ability to modulate neurotransmitter systems makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of [4-(4-Methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurological disorders. Additionally, it may interact with serotonin and dopamine receptors, contributing to its potential antipsychotic effects .

Comparison with Similar Compounds

Uniqueness: What sets [4-(4-Methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone apart from similar compounds is its unique naphthalen-1-ylmethanone moiety, which enhances its binding affinity and specificity for certain biological targets. This structural feature contributes to its potential therapeutic efficacy and makes it a valuable compound in medicinal chemistry .

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